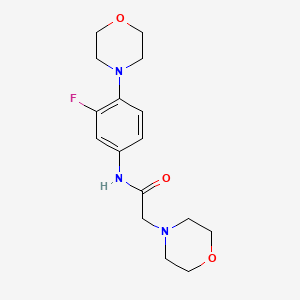
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom and morpholine rings, which contribute to its distinct chemical properties.
作用機序
Target of Action
The compound, also known as “N-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-(morpholin-4-yl)acetamide”, is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial protein synthesis machinery .
Mode of Action
This compound exerts its antibacterial effects by interfering with bacterial protein translation . More specifically, it binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The compound’s interaction with the 23S ribosomal RNA disrupts the normal protein synthesis pathway in bacteria. This disruption prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . The downstream effect of this interaction is the inhibition of bacterial growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, the compound prevents bacteria from reproducing, thereby helping to control and eliminate bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide typically involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to nitro group reduction using Fe/NH4Cl to yield 3-fluoro-4-morpholinoaniline . The final step involves the reaction of 3-fluoro-4-morpholinoaniline with 2-morpholinoacetyl chloride under controlled conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction steps and costs. An improved process involves reacting methyl 3-fluoro-4-morpholino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane, followed by reaction with potassium phthalimide to obtain the desired product with high yield and purity .
化学反応の分析
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is unique due to its dual morpholine rings and fluorine atom, which confer distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential antimicrobial activity make it a valuable compound for further research and development.
特性
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c17-14-11-13(1-2-15(14)20-5-9-23-10-6-20)18-16(21)12-19-3-7-22-8-4-19/h1-2,11H,3-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKFKFAGBNFNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
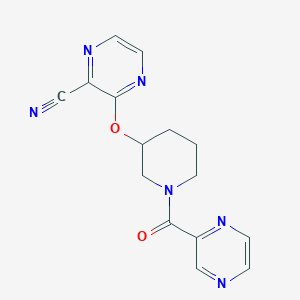
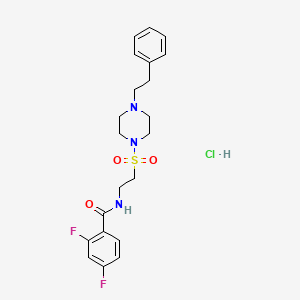
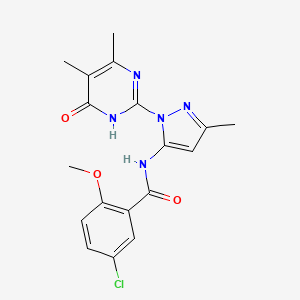
![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)
![7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2779974.png)
![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)
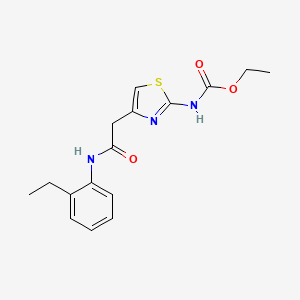
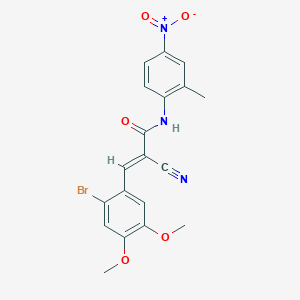
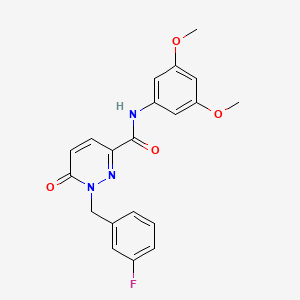
![2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2779984.png)
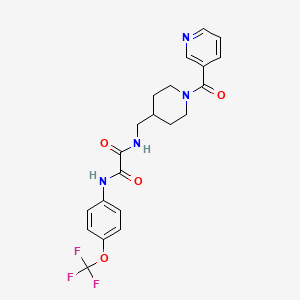
![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)
